molecular formula C21H41NO4 B12644134 Ammonium 1-carboxylatoethyl oleate CAS No. 94313-71-0

Ammonium 1-carboxylatoethyl oleate

Katalognummer: B12644134
CAS-Nummer: 94313-71-0
Molekulargewicht: 371.6 g/mol
InChI-Schlüssel: DNYVIYQZSALBTQ-GMFCBQQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H41NO4. It is an ammonium salt derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with ammonium hydroxide. The reaction typically involves the following steps:

    Oleic Acid Activation: Oleic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Ammonium Salt Formation: The activated oleic acid is then reacted with ammonium hydroxide (NH4OH) to form this compound.

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ammonium 1-carboxylatoethyl oleate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ammonium 1-carboxylatoethyl oleate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ammonium Oleate (CAS 544-60-5): A related compound with similar emulsifying properties.

    Zinc Ammonium Oleate (CAS 68928-32-5):

Uniqueness

Ammonium 1-carboxylatoethyl oleate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and interact with biological membranes makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

94313-71-0

Molekularformel

C21H41NO4

Molekulargewicht

371.6 g/mol

IUPAC-Name

azane;2-[(Z)-octadec-9-enoyl]oxypropanoic acid

InChI

InChI=1S/C21H38O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);1H3/b11-10-;

InChI-Schlüssel

DNYVIYQZSALBTQ-GMFCBQQYSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.